molecular formula C22H25N5O2S B2893956 5-((3,4-Dimethylphenyl)sulfonyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine CAS No. 1251706-89-4

5-((3,4-Dimethylphenyl)sulfonyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine

Cat. No. B2893956
CAS RN: 1251706-89-4
M. Wt: 423.54
InChI Key: AVKWKQVRIGIQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3,4-Dimethylphenyl)sulfonyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain, which makes it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.

Scientific Research Applications

Synthesis and Biological Evaluation

A significant aspect of the research on related compounds involves their synthesis and evaluation as potential therapeutic agents. For example, Ivachtchenko et al. (2010) reported the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, exploring their affinity and selectivity towards serotonin 5-HT6 receptors. These compounds demonstrated potent antagonist activity, indicating their potential application in treating disorders associated with 5-HT6 receptors. The study highlights the importance of structural modification in achieving high selectivity and potency, which is crucial for the development of therapeutics with minimal side effects (Ivachtchenko et al., 2010).

Interaction with Biological Molecules

Research into the interaction between such compounds and biological molecules provides insights into their potential therapeutic mechanisms. Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives, including compounds with pyrimidin-2-ylsulfamoyl moieties, and investigated their binding with bovine serum albumin (BSA). This study is significant for understanding the pharmacokinetics and pharmacodynamics of these compounds, as protein binding influences the distribution, efficacy, and metabolism of drugs in the body. The results contribute to the rational design of new drugs with optimized properties (Meng et al., 2012).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of novel compounds with potential antimicrobial and antifungal activities is another key area of research. Alsaedi et al. (2019) reported on the synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, demonstrating significant antimicrobial activity. Such studies are crucial for discovering new treatments for infectious diseases, especially in the face of rising antibiotic resistance. The findings indicate that the incorporation of sulfone groups into pyrazolopyrimidine ring systems can enhance antibacterial and antifungal efficacy, providing a promising direction for developing new antimicrobial agents (Alsaedi et al., 2019).

properties

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-16-8-9-19(14-17(16)2)30(28,29)20-15-24-22(25-21(20)23)27-12-10-26(11-13-27)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKWKQVRIGIQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-Dimethylphenyl)sulfonyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine

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